Isomultiflorenol
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Overview
Description
Isomultiflorenol is a pentacyclic triterpenoid that is oleanan-3-ol lacking the methyl group at position 8, which has a double bond between positions 8 and 9, and which is substituted by an alpha-methyl group at position 13. It is a pentacyclic triterpenoid and a secondary alcohol.
Scientific Research Applications
Anticancer Activity
Isomultiflorenol, a pentacyclic triterpenoid, exhibits significant anticancer effects against human cervical cancer cells. It inhibits the proliferation and viability of cervical cancer cells in a concentration-dependent manner, with an IC50 of 10 μM for HeLa cells. The anti-proliferative effects are due to the arrest of HeLa cells at the G2/M phase and the induction of cancer cell autophagy via mitochondrial apoptotic signaling, making it a potential lead molecule for cervical cancer chemotherapy (Li & Chen, 2020).
Biosynthesis and Molecular Cloning
Isomultiflorenol synthase, a new triterpene synthase from Luffa cylindrica, is involved in the biosynthesis of bryonolic acid. The gene encoding this synthase, LcIMS1, when expressed in yeast, results in the accumulation of isomultiflorenol, indicating its role in triterpene synthesis. This discovery classifies isomultiflorenol synthase into a new group of triterpene synthases and suggests independent regulation of bryonolic acid and phytosterols accumulation (Hayashi et al., 2001).
Isolation from Natural Sources
Isomultiflorenol has been isolated and identified from the fruits of Cucurbita pepo cv. Dayangua, representing its first-time isolation from the Cucurbita genus. This finding highlights the potential for discovering new bioactive compounds from natural sources (Shan, 2006).
Role in Medicinal Plants
In the context of medicinal plants, isomultiflorenol synthase is identified in Trichosanthes cucumerina L., a plant used in traditional Thai medicine. The gene encoding this synthase, TcIMS, is functionally characterized in mutant yeast systems, aiding in the production of characteristic triterpenoids in cucurbitaceous plants. This study contributes to the understanding of triterpenoid biosynthesis in medicinal plants (Lertphadungkit et al., 2021).
Phytochemistry and Bioactivity
Isomultiflorenol is identified among other triterpenes in the plant Raulinoa echinata, endemic to Brazil. The hexane extract of this plant, containing isomultiflorenol, exhibits bioactivity against Trypanosoma cruzi, a parasitic organism causing Chagas disease. This discovery suggests the potential of isomultiflorenol in developing treatments for parasitic infections (Biavatti et al., 2001).
properties
CAS RN |
24462-48-4 |
---|---|
Product Name |
Isomultiflorenol |
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,4aR,6aS,6bS,8aR,12aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)21-9-10-22-26(3,4)24(31)12-13-28(22,6)20(21)11-14-30(29,8)23(27)19-25/h22-24,31H,9-19H2,1-8H3/t22-,23+,24-,27+,28+,29+,30-/m0/s1 |
InChI Key |
MCSMMGJCXCBSKD-XCHVDQMNSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C4=C(CC[C@]3([C@@H]1CC(CC2)(C)C)C)[C@]5(CC[C@@H](C([C@@H]5CC4)(C)C)O)C)C |
SMILES |
CC1(CCC2(CCC3(C4=C(CCC3(C2C1)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C4=C(CCC3(C2C1)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C)C |
Other CAS RN |
24462-48-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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